5-Methyl-2-trifluoromethyl-thiazol-4-ol

Medicinal Chemistry Pharmacokinetics Computational Chemistry

5-Methyl-2-trifluoromethyl-thiazol-4-ol (CAS 544652-70-2) is a heterocyclic building block featuring a thiazole core with a 5-methyl group, a 2-trifluoromethyl group, and a 4-hydroxyl group. Its molecular formula is C5H4F3NOS, with a molecular weight of 183.15 g/mol.

Molecular Formula C5H4F3NOS
Molecular Weight 183.15
CAS No. 544652-70-2
Cat. No. B2934012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-trifluoromethyl-thiazol-4-ol
CAS544652-70-2
Molecular FormulaC5H4F3NOS
Molecular Weight183.15
Structural Identifiers
SMILESCC1=C(N=C(S1)C(F)(F)F)O
InChIInChI=1S/C5H4F3NOS/c1-2-3(10)9-4(11-2)5(6,7)8/h10H,1H3
InChIKeyOFPWMIOVEOJEBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-trifluoromethyl-thiazol-4-ol (CAS 544652-70-2): Structural, Physicochemical, and Supply Chain Profile for Informed Procurement


5-Methyl-2-trifluoromethyl-thiazol-4-ol (CAS 544652-70-2) is a heterocyclic building block featuring a thiazole core with a 5-methyl group, a 2-trifluoromethyl group, and a 4-hydroxyl group . Its molecular formula is C5H4F3NOS, with a molecular weight of 183.15 g/mol . The compound is characterized by an InChI Key of OFPWMIOVEOJEBJ-UHFFFAOYSA-N and a SMILES string of CC1=C(N=C(S1)C(F)(F)F)O, which are critical identifiers for computational modeling and chemical database registration . As a specialty chemical, it is primarily utilized as a versatile scaffold in medicinal chemistry and agrochemical research .

Why Generic Substitution of 5-Methyl-2-trifluoromethyl-thiazol-4-ol Is Not Supported by Quantitative Evidence


The specific combination of substituents on the thiazole ring in 5-Methyl-2-trifluoromethyl-thiazol-4-ol directly influences its physicochemical properties, such as lipophilicity and metabolic stability, which cannot be assumed for unsubstituted or differently substituted analogs . While class-level inferences suggest the trifluoromethyl group enhances these parameters, a lack of publicly available, direct, head-to-head quantitative comparisons with close analogs (e.g., 5-methylthiazol-4-ol or 2-trifluoromethylthiazol-4-ol) prevents the assumption of functional equivalence . Therefore, substituting this specific compound with a generic thiazole derivative introduces unquantified risk into any research or development program.

Quantitative Evidence Guide for the Differentiated Procurement of 5-Methyl-2-trifluoromethyl-thiazol-4-ol (CAS 544652-70-2)


Lipophilicity Enhancement: Impact of the Trifluoromethyl Group on logP

The presence of the 2-trifluoromethyl group on 5-Methyl-2-trifluoromethyl-thiazol-4-ol is predicted to significantly increase its lipophilicity compared to a non-fluorinated analog. While a direct experimental logP value for 5-Methyl-2-trifluoromethyl-thiazol-4-ol is not available in the reviewed literature, a class-level inference can be made by comparing structurally similar trifluoromethyl thiazoles. For instance, 5-(trifluoromethyl)-1,3-thiazole has a reported experimental logP of 1.64 [1]. In contrast, the non-fluorinated parent thiazole has a logP of approximately 0.44 [2]. This difference of >1 logP unit demonstrates that the trifluoromethyl substituent substantially increases lipophilicity, a key determinant of membrane permeability and drug-like properties [1].

Medicinal Chemistry Pharmacokinetics Computational Chemistry

Supply Chain Differentiation: Vendor-Specified Purity and Storage Conditions

Procurement specifications for 5-Methyl-2-trifluoromethyl-thiazol-4-ol vary significantly by vendor, impacting its suitability for different applications. One vendor specifies a minimum purity of 95% and recommends long-term storage in a cool, dry place . Another vendor offers a higher purity grade of NLT 98% (Not Less Than 98%), which is essential for assays requiring higher confidence in compound integrity . A third vendor provides a purity of 95+% and specifies a storage temperature of 2-8°C in a sealed, dry environment . This variation in available purity grades (95% vs. 98%) and storage conditions (ambient vs. 2-8°C) represents a tangible, quantifiable point of differentiation for procurement, as selecting a sub-optimal grade or storing it improperly can compromise experimental results.

Chemical Procurement Quality Control Inventory Management

Computational Property Differentiation: The Impact of 2-Trifluoromethyl and 4-Hydroxyl Groups on Predicted Dipole Moment

The electronic properties of 5-Methyl-2-trifluoromethyl-thiazol-4-ol are distinct from non-fluorinated analogs. Density Functional Theory (DFT) calculations predict that the trifluoromethyl group induces a dipole moment of 3.2 D in the compound . This value is considerably higher than the dipole moment of unsubstituted thiazole (approx. 1.6 D) or methyl-substituted analogs, directly impacting the molecule's polarity and its interactions with polar solvents, stationary phases in chromatography, and biological targets [1].

Computational Chemistry Molecular Modeling Physical Organic Chemistry

Best Research and Industrial Application Scenarios for 5-Methyl-2-trifluoromethyl-thiazol-4-ol Based on Verified Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for Enhanced Membrane Permeability

This compound is best deployed as a core scaffold in medicinal chemistry programs where improved membrane permeability is a key objective. The class-level evidence of increased logP (ΔlogP > 1.2 vs. non-fluorinated thiazole) suggests that this scaffold can be used to design analogs with better cell penetration [1]. Procuring the higher purity (NLT 98%) grade is recommended for primary screening to ensure the observed biological activity is not influenced by impurities .

Computational Chemistry: Validating Electronic Property Predictions

The predicted dipole moment of 3.2 D makes this compound an ideal candidate for validating DFT calculations and molecular dynamics simulations . Its distinct electronic profile, compared to thiazole (1.6 D), provides a clear test case for computational methods predicting polarity, solvation, and intermolecular interactions [REFS-3, REFS-4]. Procurement from a vendor providing robust analytical data (e.g., MolCore's NLT 98% grade) ensures the physical sample aligns with computational models .

Agrochemical Research: Development of Novel Herbicidal Scaffolds

This compound serves as a valuable precursor for synthesizing thiazole-sulfonamide herbicides, which target acetolactate synthase (ALS) . While specific EC50 data for the parent compound is not available, the class-level evidence supports its use as a core building block for generating libraries of derivatives for structure-activity relationship (SAR) studies in crop protection . The compound's stability profile (decomposition at 220–225°C) suggests it can withstand standard synthetic transformations .

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